molecular formula C8H13N3O B13195452 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13195452
M. Wt: 167.21 g/mol
InChI Key: MIVPPJXGJKMWTR-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolo[3,4-c]pyridine core . Further structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and various substituted pyrazolo[3,4-c]pyridines .

Scientific Research Applications

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C8H13N3O/c1-2-11-7-5-9-4-3-6(7)8(12)10-11/h9H,2-5H2,1H3,(H,10,12)

InChI Key

MIVPPJXGJKMWTR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCNC2)C(=O)N1

Origin of Product

United States

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